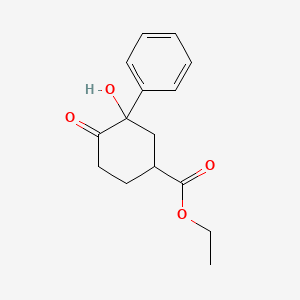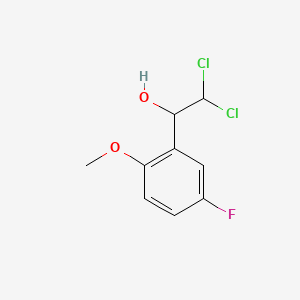
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is an organic compound with a complex structure that includes dichloro, fluoro, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with chloroform in the presence of a strong base, such as sodium hydroxide, to form the corresponding dichloromethyl intermediate. This intermediate is then reduced to the desired ethanol compound using a reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler alcohol.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(3-methoxyphenyl)ethanol: Similar structure but with a different position of the methoxy group.
2,2-Dichloro-1-(4-fluorophenyl)ethanol: Similar structure but without the methoxy group.
5-Fluoro-2-methoxyphenyl)methanol: Lacks the dichloroethanol moiety.
Uniqueness
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups can enhance its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H9Cl2FO2 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
2,2-dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-3-2-5(12)4-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI-Schlüssel |
GSKNANVNZRVDCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


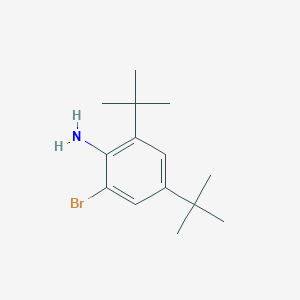
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)

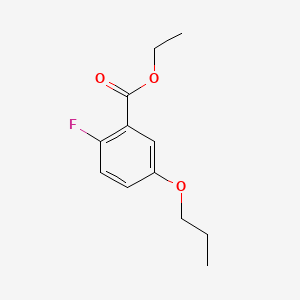
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

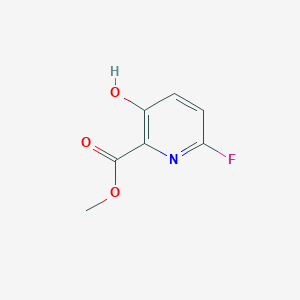
![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

